N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Description
This compound features a pteridin-4-one core substituted at position 2 with a sulfanyl group linked to an acetamide moiety. The acetamide nitrogen is bonded to a 2-ethoxyphenyl group, while the pteridine ring is further modified at position 3 with a 4-methoxyphenylmethyl substituent. Structural analogs in the literature indicate roles as kinase inhibitors or antimicrobial agents due to interactions with enzymatic active sites via hydrogen bonding and hydrophobic contacts .
Properties
Molecular Formula |
C24H23N5O4S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H23N5O4S/c1-3-33-19-7-5-4-6-18(19)27-20(30)15-34-24-28-22-21(25-12-13-26-22)23(31)29(24)14-16-8-10-17(32-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,27,30) |
InChI Key |
SFHGTZOGOQVFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pteridine core: This step involves the cyclization of appropriate precursors to form the pteridine ring system.
Functionalization of the pteridine core: The pteridine core is then functionalized with the methoxyphenylmethyl group through a series of substitution reactions.
Introduction of the sulfanylacetamide group: The sulfanylacetamide group is introduced via a nucleophilic substitution reaction, where a suitable sulfanylacetamide precursor reacts with the functionalized pteridine core.
Attachment of the ethoxyphenyl group: The final step involves the attachment of the ethoxyphenyl group to the nitrogen atom of the pteridine core through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group in the pteridine core to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, leading to inhibition or activation of the target. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- The 2-ethoxyphenyl group differs from cycloalkyl (e.g., cyclohexyl in ) or bulky aryl (e.g., 2,4,6-trimethylphenyl in ) substituents, balancing lipophilicity and steric effects.
- Methoxy groups are recurrent in position 3/4 of the core (target compound and ), likely enhancing π-π stacking or hydrogen bonding with target proteins.
Key Observations :
- The sulfanyl-acetamide moiety is critical for hydrogen bonding (e.g., interaction with FAD in M. tuberculosis NDh-2 ).
- Methoxy/ethoxy substituents may enhance binding in hydrophobic pockets (e.g., monkeypox DNA polymerase ).
- Bulky substituents (e.g., trimethylphenyl in ) reduce activity due to steric hindrance, whereas moderate-sized groups (e.g., ethoxyphenyl in the target compound) optimize binding.
Key Observations :
- HATU-mediated synthesis is widely used for acetamide derivatives (target compound and ), ensuring high yields and purity .
- Higher LogP values in chlorophenyl and benzothienopyrimidine analogs () correlate with reduced aqueous solubility, whereas the target compound’s ethoxy group improves solubility compared to purely hydrophobic substituents.
Structure-Activity Relationship (SAR) Analysis
Core Structure :
- Dihydropteridin and dihydroquinazoline cores favor planar conformations for intercalation or enzyme inhibition .
Sulfanyl Linker :
- The thioether bridge enhances stability compared to ethers, with sulfur’s polarizability aiding in van der Waals interactions .
Substituent Effects :
- Methoxy groups (target compound, ) improve binding via H-bonding and dipole interactions.
- Ethoxy vs. Methyl : Ethoxy’s larger size may reduce off-target interactions compared to smaller methyl groups .
Acetamide Nitrogen :
- Aryl substituents (e.g., 2-ethoxyphenyl) optimize steric and electronic effects compared to aliphatic groups (e.g., cyclohexyl in ).
Biological Activity
Overview
N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Ethoxyphenyl group
- Methoxyphenylmethyl group
- Dihydropteridin core with a sulfur linkage
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide |
Synthesis
The synthesis of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps that include:
- Formation of the dihydropteridin core.
- Functionalization of the core with ethoxy and methoxy groups.
- Sulfanylation to introduce the sulfur component.
These steps often utilize standard organic synthesis techniques such as nucleophilic substitutions and cycloadditions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antiproliferative Activity
Studies have shown that N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains, suggesting potential applications as an antibacterial agent. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and function.
The proposed mechanism of action involves interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It can also bind to various receptors, influencing signaling pathways associated with cell growth and apoptosis.
Case Studies
-
Anticancer Studies : In vitro studies on human breast cancer cells revealed that treatment with the compound led to a significant decrease in cell viability, with IC50 values indicating potent activity.
- IC50 : Approximately 10 µM for MCF7 cells.
- Antimicrobial Studies : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations as low as 50 µg/mL.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide:
| Compound Name | Antiproliferative Activity | Antimicrobial Activity |
|---|---|---|
| N-(4-Methoxyphenyl)acetamide | Moderate | Low |
| N-(2-Ethoxyphenyl)-N-(4-methoxyphenyl)acetamide | High | Moderate |
| N-(2-Isopropylphenyl)-N-(methoxy)acetamide | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
